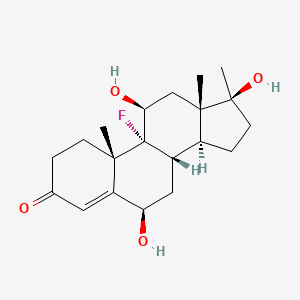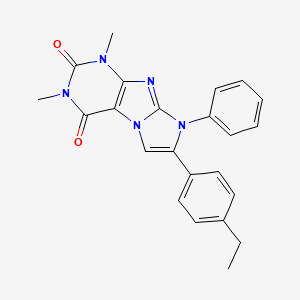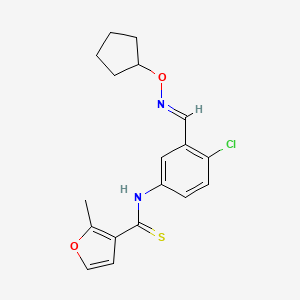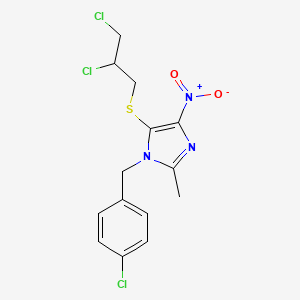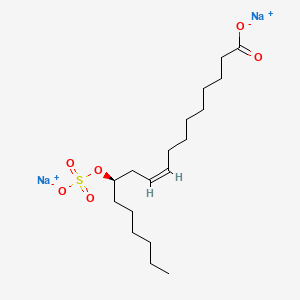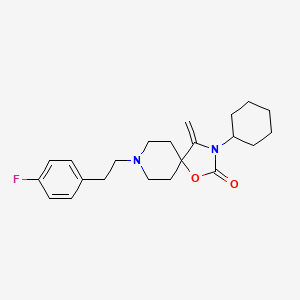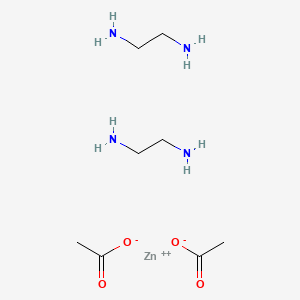
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN')-, (T-4)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate is a coordination compound that features zinc as the central metal ion coordinated to two 1,2-ethanediamine ligands and two acetate anions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate typically involves the reaction of zinc acetate with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Zn(CH3COO)2+2NH2CH2CH2NH2→Zn(NH2CH2CH2NH2)2(CH3COO)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and crystallizers can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the coordination environment of the zinc ion.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc coordination compounds with different ligands.
科学的研究の応用
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zinc coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks and nanomaterials.
作用機序
The mechanism of action of Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate involves its interaction with molecular targets and pathways in biological systems. The zinc ion can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
- Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
- Copper(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
- Nickel(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, diacetate
Uniqueness
Zinc(2+), bis(1,2-ethanediamine-kappaN,kappaN’)-, (T-4)-, diacetate is unique due to its specific coordination environment and the properties imparted by the zinc ion. Compared to similar compounds with other metal ions, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
72162-45-9 |
|---|---|
分子式 |
C8H22N4O4Zn |
分子量 |
303.7 g/mol |
IUPAC名 |
zinc;ethane-1,2-diamine;diacetate |
InChI |
InChI=1S/2C2H8N2.2C2H4O2.Zn/c2*3-1-2-4;2*1-2(3)4;/h2*1-4H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChIキー |
CWAXFBAXNPXYLB-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C(CN)N.C(CN)N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


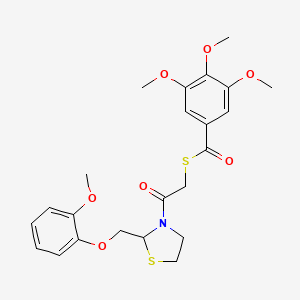

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


